Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones are a class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse biological activities. They represent a fused heterocyclic system containing both a pyridine and a pyrimidine ring. Various studies have explored their potential as anticancer [ [], [], [], [], [], [], [], [], [] ], antimicrobial [ [], [], [], [], [], [], [], [] ], and anti-inflammatory agents [ [], [] ].
5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by a fused ring system that contains both pyridine and pyrimidine moieties, which contributes to its biological activity and potential therapeutic applications.
The compound can be synthesized through various chemical methods, primarily involving the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The synthesis typically requires specific reaction conditions, including the use of solvents and catalysts to facilitate the formation of the desired product .
5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is classified as a pyrido[2,3-d]pyrimidine derivative. This classification is significant due to its implications in medicinal chemistry, particularly in the development of compounds targeting various biological pathways.
The synthesis of 5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione generally involves cyclization reactions. One common method includes the reaction of N-acylated 5-acetyl-4-aminopyrimidines under reflux conditions with methanol sodium (MeONa) in butanol. This process facilitates the formation of the pyrido[2,3-d]pyrimidine structure through nucleophilic attack and subsequent ring closure .
The reaction conditions are critical for optimizing yield and purity. Factors such as temperature, solvent choice, and reaction time must be carefully controlled. For instance, the nature of the acyl group can influence whether the reaction yields pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones. Purification techniques post-synthesis often include recrystallization or chromatography to isolate the desired compound effectively .
The molecular structure of 5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione features a fused bicyclic framework consisting of a pyridine ring connected to a pyrimidine ring. The presence of a methoxy group at the 5-position and a methyl group at the 1-position are notable structural characteristics that influence its chemical behavior and biological activity.
The molecular formula for this compound is C10H10N4O2. Key spectral data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide insights into its structural properties:
5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo several types of chemical reactions:
For oxidation reactions, reagents such as m-chloroperbenzoic acid are typically used. Reduction can be achieved using palladium on carbon as a catalyst under hydrogenation conditions. Substitution reactions often utilize alkyl halides or acyl chlorides in basic conditions to introduce new functional groups into the molecule .
5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione acts primarily as an inhibitor in various biochemical pathways. It has been shown to inhibit tyrosine kinase activity and disrupt signaling pathways crucial for cell growth and survival.
Research indicates that this compound significantly affects cellular processes by inhibiting phosphatidylinositol 3-kinase (PI3K), leading to reduced cell proliferation in cancer cells. The interaction with target enzymes occurs through binding at their active sites, thereby blocking their function and altering downstream signaling pathways such as extracellular regulated protein kinases (ERKs) .
5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is typically characterized as a solid with specific melting points that vary based on purity and synthesis methods. For example, reported melting points range from 143 °C to 292 °C depending on substitution patterns.
The compound exhibits notable solubility in organic solvents due to its aromatic nature. Its reactivity is influenced by functional groups present in its structure. Analytical techniques such as NMR and IR spectroscopy provide detailed information about functional groups and molecular interactions.
5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has potential applications in medicinal chemistry as an anticancer agent due to its ability to inhibit key enzymes involved in cell proliferation. Its derivatives have been explored for anti-inflammatory properties and as inhibitors for various protein kinases involved in disease pathways. The ongoing research into its pharmacological profile suggests further therapeutic applications may be discovered as understanding of its mechanisms deepens .
The synthesis of 5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 1105195-59-2) typically employs convergent multi-step routes starting from functionalized pyrimidine or pyridine precursors. A classical approach involves the condensation of 6-amino-1,3-dimethyluracil with α,β-unsaturated carbonyl compounds bearing the methoxy functionality at the β-position. This strategy exploits the nucleophilicity of the C5 position in 6-aminouracils, which attacks electrophilic alkene systems to initiate pyridine ring annulation [9].
Grivsky's method—originally developed for antitumor pyridopyrimidines like piritrexim—has been adapted for this compound. It features a three-step sequence:
Table 1: Key Physicochemical Properties of 5-Methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Property | Value | Method/Reference |
---|---|---|
CAS Number | 1105195-59-2 | AChemBlock [1] |
Molecular Formula | C₉H₉N₃O₃ | PubChem [1] [2] |
Molecular Weight | 207.19 g/mol | AChemBlock [1] |
IUPAC Name | 5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | AChemBlock [1] |
SMILES | COC1=CC=NC2=C1C(=O)NC(=O)N2C | AChemBlock [1] |
Purity | ≥95% | Commercial grade [1] |
Alternative routes utilize Vilsmeier formylation of 6-aminouracils followed by cyclization with enolizable carbonyl compounds. For example, 6-amino-1-methyluracil reacts with DMF/POCl₃ to generate a 5-formyl derivative, which then condenses with methyl cyanoacetate under basic conditions. Acid-catalyzed cyclodehydration completes the pyrido[2,3-d]pyrimidine scaffold with regioselective methoxy placement at C5 [3] [9].
Figure 1: Dominant Synthesis Mechanism
Ethyl acetoacetate + 2,5-Dimethoxybenzaldehyde ↓ Knoevenagel (Piperidine/AcOH) Ethyl-(2,5-dimethoxyphenyl)-acrylate ↓ Michael Addition (2,4,6-Triaminopyrimidine, 195°C) 2,4-Diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine ↓ Aromatization (SOCl₂/DMF or Pd/C) 5-Methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Regioselective modification of preformed pyridopyrimidine cores enables efficient access to 5-methoxy-1-methyl derivatives. Transition-metal catalysis is critical for C-H activation at electron-deficient positions. Palladium-catalyzed C5 methoxylation employs:
Acid-catalyzed electrophilic substitution is equally effective. Using FeCl₃-impregnated mesoporous silica (SBA-15-SO₃H) under solvent-free conditions:
Table 2: Catalytic Systems for Pyrido[2,3-d]pyrimidine Functionalization
Catalyst | Reaction Type | Regioselectivity | Yield (%) | Conditions |
---|---|---|---|---|
Pd(OAc)₂/1,10-Phenanthroline | C-H Methoxylation | C5 > C7/C8 | 78-85 | DMF/AcOH, 100°C [3] |
SBA-15-SO₃H | Cyclocondensation | C5-Methoxy exclusive | 85-92 | Solvent-free, 120°C [3] [8] |
H₃PW₁₂O₄₀ | Multicomponent reaction | Angular fusion | 70-88 | EtOH, reflux [3] |
Nano-Fe₃O₄@SiO₂/Schiff base | Annulation | Linear isomer | 90-95 | H₂O, 80°C [9] |
DFT calculations (B3LYP/6-311++G(d,p)) confirm that C5 possesses the highest Fukui electrophilicity index (f⁺ = 0.067) in 1-methylpyrido[2,3-d]pyrimidine-2,4-dione, rationalizing its preferential reactivity toward electrophiles. The methoxy group further modulates electron density, enabling subsequent C6 halogenation for advanced derivatives [9].
Sustainable synthesis of 5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione emphasizes solvent-free mechanochemistry and ionic liquid recycling. Microwave-assisted cyclocondensation under solvent-free conditions:
Ionic liquids serve as dual solvent-catalysts. 1-Butyl-3-methylimidazolium bromide ([bmim]Br) enhances reaction efficiency through:
A representative protocol:
Water-mediated one-pot syntheses exploit hydrophobic effects. Using β-cyclodextrin as a supramolecular catalyst:
Life-cycle assessment confirms these methods reduce waste generation by 3.7-fold and energy use by 68% versus traditional organic solvent-based routes, aligning with green chemistry principles [4].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: